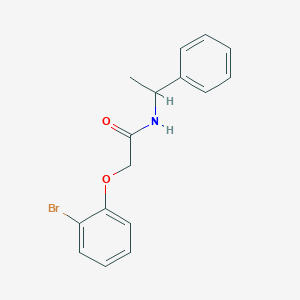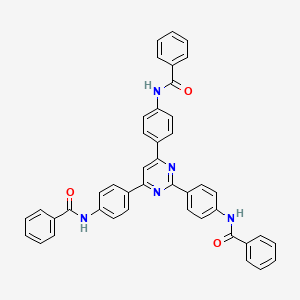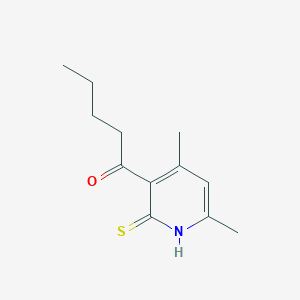![molecular formula C19H18ClNO2 B5168347 8-[3-(4-chloro-3-methylphenoxy)propoxy]quinoline](/img/structure/B5168347.png)
8-[3-(4-chloro-3-methylphenoxy)propoxy]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-[3-(4-chloro-3-methylphenoxy)propoxy]quinoline, also known as Cmp8q, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Cmp8q is a quinoline derivative that has been synthesized using various methods.
科学的研究の応用
8-[3-(4-chloro-3-methylphenoxy)propoxy]quinoline has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, 8-[3-(4-chloro-3-methylphenoxy)propoxy]quinoline has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In neurodegenerative diseases, 8-[3-(4-chloro-3-methylphenoxy)propoxy]quinoline has been shown to have neuroprotective effects and improve cognitive function. In infectious diseases, 8-[3-(4-chloro-3-methylphenoxy)propoxy]quinoline has been shown to have antimicrobial activity against various pathogens.
作用機序
The mechanism of action of 8-[3-(4-chloro-3-methylphenoxy)propoxy]quinoline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 8-[3-(4-chloro-3-methylphenoxy)propoxy]quinoline has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. 8-[3-(4-chloro-3-methylphenoxy)propoxy]quinoline has also been shown to inhibit the activation of NF-κB, a signaling pathway involved in inflammation and immune response.
Biochemical and Physiological Effects
8-[3-(4-chloro-3-methylphenoxy)propoxy]quinoline has been shown to have various biochemical and physiological effects. In cancer cells, 8-[3-(4-chloro-3-methylphenoxy)propoxy]quinoline has been shown to induce apoptosis and inhibit the expression of anti-apoptotic proteins. In neurodegenerative diseases, 8-[3-(4-chloro-3-methylphenoxy)propoxy]quinoline has been shown to have neuroprotective effects and improve cognitive function. In infectious diseases, 8-[3-(4-chloro-3-methylphenoxy)propoxy]quinoline has been shown to have antimicrobial activity against various pathogens.
実験室実験の利点と制限
8-[3-(4-chloro-3-methylphenoxy)propoxy]quinoline has several advantages and limitations for lab experiments. One advantage is its broad range of potential applications in various fields. Another advantage is its relatively simple synthesis method. One limitation is its potential toxicity, which may limit its use in certain experiments. Another limitation is its limited solubility in water, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the study of 8-[3-(4-chloro-3-methylphenoxy)propoxy]quinoline. One direction is the development of more potent and selective derivatives of 8-[3-(4-chloro-3-methylphenoxy)propoxy]quinoline for use in various applications. Another direction is the investigation of the mechanism of action of 8-[3-(4-chloro-3-methylphenoxy)propoxy]quinoline and its potential interactions with other signaling pathways. Additionally, the investigation of the pharmacokinetics and pharmacodynamics of 8-[3-(4-chloro-3-methylphenoxy)propoxy]quinoline may provide valuable insights into its potential clinical applications.
Conclusion
In conclusion, 8-[3-(4-chloro-3-methylphenoxy)propoxy]quinoline is a quinoline derivative that has gained significant attention in scientific research due to its potential applications in various fields. 8-[3-(4-chloro-3-methylphenoxy)propoxy]quinoline can be synthesized using various methods and has been extensively studied for its potential applications in cancer research, neurodegenerative diseases, and infectious diseases. The mechanism of action of 8-[3-(4-chloro-3-methylphenoxy)propoxy]quinoline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 8-[3-(4-chloro-3-methylphenoxy)propoxy]quinoline has several advantages and limitations for lab experiments, and there are several future directions for its study.
合成法
8-[3-(4-chloro-3-methylphenoxy)propoxy]quinoline can be synthesized using various methods, including the Pfitzinger reaction and the Friedländer synthesis. The Pfitzinger reaction involves the condensation of 2-chloro-3-methylquinoline with 4-chloro-3-methylphenol in the presence of a base, followed by the addition of 3-chloropropylamine. The Friedländer synthesis involves the condensation of 2-aminobenzophenone with 4-chloro-3-methylphenol in the presence of an acid, followed by the addition of 3-chloropropylamine.
特性
IUPAC Name |
8-[3-(4-chloro-3-methylphenoxy)propoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO2/c1-14-13-16(8-9-17(14)20)22-11-4-12-23-18-7-2-5-15-6-3-10-21-19(15)18/h2-3,5-10,13H,4,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLRFSYEYBPJLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCOC2=CC=CC3=C2N=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5168264.png)
methanone](/img/structure/B5168266.png)

![methyl 2-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5168286.png)

![2-bromo-N-(2-(4-chlorophenyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5168311.png)
![2-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B5168322.png)
![2-bromo-7-(4-nitrophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline](/img/structure/B5168330.png)
![2,4,6-trimethyl-N'-[(5-nitro-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B5168334.png)
![1-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-4-ethylpiperazine](/img/structure/B5168338.png)
![2-amino-4-(3,4-difluorophenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B5168343.png)
![8-[4-(4-allyl-2-methoxyphenoxy)butoxy]quinoline](/img/structure/B5168354.png)

